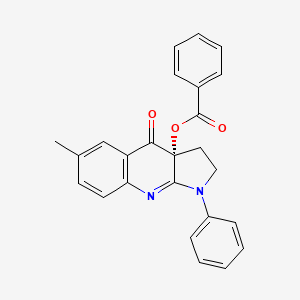

(R)-(+)-Blebbistatin O-Benzoate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIURMLAMQGRRU-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652449 | |

| Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217635-67-0 | |

| Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control of R + Blebbistatin O Benzoate

Retrosynthetic Analysis and Precursor Synthesis for the Blebbistatin Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.combibliotekanauki.plprinceton.edu For the complex tricyclic core of blebbistatin, this approach is crucial for identifying key bond disconnections and strategic precursors.

The core structure of blebbistatin is a 1-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-one. A logical retrosynthetic disconnection breaks the molecule down into more manageable subunits. The key disconnection points are typically the C-N and C-C bonds that form the heterocyclic rings.

A common synthetic route begins with precursors such as substituted anilines and 2-pyrrolidinone (B116388) derivatives. core.ac.uk For instance, the synthesis might start from a substituted anthranilate, which provides the A-ring of the quinolone system. nih.gov The synthesis of the quinolone precursor generally involves the formation of an amidine intermediate. nih.gov For example, methyl 2-(1-phenylpyrrolidin-2-ylideneamino)benzoate can be synthesized and then cyclized to form the quinolone core. nih.gov The general strategy involves building the quinolone ring system first, followed by the introduction of the chiral hydroxyl group.

Key Precursors for the Blebbistatin Core:

| Precursor | Role in Synthesis |

| Substituted Anthranilates | Forms the A-ring of the quinolone |

| 1-Phenyl-2-pyrrolidinone | Forms the C-ring and introduces the N-phenyl group |

| Amidine Intermediates | Key intermediates for the cyclization to form the quinolone core |

Enantioselective Synthetic Routes to the (R)-(+)-Blebbistatin Scaffold

Achieving the correct stereochemistry at the C3a position is the most critical step in the synthesis of (R)-(+)-Blebbistatin. The biologically active enantiomer is typically (S)-(-)-blebbistatin, which inhibits myosin II. nih.govbeilstein-institut.de (R)-(+)-Blebbistatin serves as its enantiomeric control. biocat.com The synthesis of the (R)-(+)-enantiomer follows the same principles as the (S)-(-)-enantiomer, but utilizes the opposite configuration of the chiral reagent.

A widely adopted method for introducing the hydroxyl group enantioselectively is the Davis asymmetric hydroxylation. nih.govbeilstein-institut.de This method uses a chiral N-sulfonyloxaziridine to hydroxylate the enolate of the quinolone precursor.

The general steps are as follows:

Formation of the quinolone core.

Deprotonation with a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), to form a lithium enolate. nih.gov

Treatment of the enolate with a chiral oxaziridine (B8769555). To obtain the (R)-(+)-enantiomer of blebbistatin, the appropriate enantiomer of the oxaziridine must be used. The choice of the specific oxaziridine can significantly impact the enantiomeric excess (ee) of the product. nih.gov

Studies on the synthesis of (S)-(-)-blebbistatin analogues have shown that the enantiomeric excess is highly dependent on the structure of the oxaziridine used. nih.gov For example, using one enantiomer of a camphorsulfonyl-based oxaziridine might yield a high ee of the (S)-enantiomer, while its opposite enantiomer would be required for the (R)-enantiomer.

Table of Enantioselective Hydroxylation Data (Illustrative for Blebbistatin Analogues):

| Substrate | Chiral Reagent | Product Enantiomer | Enantiomeric Excess (ee) |

| Quinolone Precursor | (Camphorsulfonyl)oxaziridine Isomer A | (S)-Blebbistatin Analogue | >98% |

| Quinolone Precursor | (Camphorsulfonyl)oxaziridine Isomer B | (S)-Blebbistatin Analogue | 17% |

Data adapted from studies on (S)-blebbistatin analogues to illustrate the principle of enantioselective synthesis. The specific ee for (R)-(+)-Blebbistatin would depend on the exact conditions and reagents used. nih.gov

Regioselective O-Benzoylation Strategies for (R)-(+)-Blebbistatin Derivatization

Once the (R)-(+)-blebbistatin scaffold with its tertiary hydroxyl group is synthesized, the final step is the O-benzoylation to yield (R)-(+)-Blebbistatin O-Benzoate. Since there is only one hydroxyl group in the (R)-(+)-blebbistatin molecule, the issue of regioselectivity between multiple hydroxyl groups is not a concern, which simplifies the process compared to polyhydroxylated molecules like carbohydrates. nih.gov

The benzoylation is a standard esterification reaction. A common and effective method is to use benzoyl chloride in the presence of a base.

Typical Benzoylation Procedure:

Reagents: (R)-(+)-Blebbistatin, Benzoyl Chloride, and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

Solvent: Anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Conditions: The reaction is typically carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reaction and minimize side products.

The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group in (R)-(+)-blebbistatin attacks the electrophilic carbonyl carbon of benzoyl chloride. The base serves to neutralize the HCl byproduct generated during the reaction.

Purification and Stereochemical Characterization Techniques for this compound

After the synthesis, purification of the final product is essential to remove any unreacted starting materials, reagents, and byproducts.

Purification Techniques:

Flash Column Chromatography: This is a standard method for purifying organic compounds. For blebbistatin derivatives, a silica (B1680970) gel column with a solvent system such as a hexane/ethyl acetate (B1210297) gradient is often used. mdpi.com

Recrystallization: This technique can be used to obtain a highly pure crystalline solid product, which is also beneficial for subsequent characterization by X-ray crystallography. nih.gov

Stereochemical Characterization: Confirming the absolute stereochemistry and enantiomeric purity is crucial.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of a chiral compound. A chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is used to separate the enantiomers. researchgate.net The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification.

Polarimetry: The specific rotation [α]D of the purified compound is measured. A positive sign for this compound confirms the correct enantiomer has been synthesized, in contrast to the negative rotation of its (S)-(-) counterpart. nih.gov

Structural Characterization:

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecule, which is used to confirm its elemental composition. mdpi.com

Table of Analytical Data for Blebbistatin Analogues (Illustrative):

| Technique | Observation |

| 1H NMR | Signals corresponding to the protons of the blebbistatin core and the additional protons of the benzoate (B1203000) group. |

| 13C NMR | Resonances for all carbons, including the carbonyls of the quinolone and the benzoate ester. |

| HRMS | Exact mass measurement corresponding to the molecular formula of the target compound (C25H20N2O3). biocat.com |

| Chiral HPLC | Separation of enantiomers to determine ee, with distinct retention times for the (R) and (S) forms. researchgate.net |

Investigation of Molecular Interactions and Stereochemical Specificity of Blebbistatin Analogues

Binding Site Analysis of Blebbistatin and its Derivatives to the Myosin II Motor Domain.nih.govstemcell.com

Blebbistatin and its derivatives are known to bind to a specific allosteric pocket on the myosin II motor domain. stemcell.comnih.gov This binding site is located at the apex of the large actin-binding cleft, distinct from the nucleotide-binding pocket. stemcell.comresearchgate.net The inhibitor interacts with residues from the relay and W-helices and is in close proximity to the central transducer's β-strands. nih.gov This interaction stabilizes a specific conformation of myosin, an ADP-bound state, which interferes with the release of phosphate (B84403) and ultimately inhibits the motor function of myosin II. stemcell.com

Computational Modeling and Molecular Docking Simulations.researchgate.net

Computational modeling and molecular docking simulations have been instrumental in elucidating the binding mode of blebbistatin and its analogues. researchgate.net Blind docking simulations have successfully identified the productive binding site of blebbistatin within an aqueous cavity situated between the nucleotide pocket and the actin-binding interface. stemcell.com These computational approaches allow for the prediction of binding affinities and the identification of key interacting residues. For instance, models have highlighted the importance of hydrophobic interactions, as well as specific hydrogen bonds, in the stable binding of the inhibitor. google.com Furthermore, computational reconstructions of ADP release from myosin have supported the existence of a conformation along the power stroke that shares key characteristics with the crystal structure of the blebbistatin-bound myosin-II·ADP complex. rcsb.org

Structural Biology Approaches: Insights from X-ray Crystallography of Related Myosin-Inhibitor Complexes.researchgate.net

X-ray crystallography has provided high-resolution structural insights into the interaction between blebbistatin and the myosin II motor domain. nih.gov A notable crystal structure of the Dictyostelium discoideum myosin II motor domain in complex with blebbistatin and ADP was solved at a resolution of 2.58 Å. nih.govrcsb.org This structure revealed a novel conformation of myosin characterized by a converter domain position near the rigor state, a compacted arrangement of the active site switches, and a significant shift of the P-loop and bound ADP towards the protein surface. nih.gov

Unambiguous electron density for blebbistatin confirmed its location within the allosteric binding pocket at the apex of the actin-binding cleft, near the relay helix. nih.govresearchgate.net This crystallographic data provides a detailed atomic-level view of the inhibitor-protein interactions, corroborating and refining the predictions from computational models. The structure shows that blebbistatin binding stabilizes a state that precedes ADP release, a crucial step in the myosin power stroke. rcsb.orgresearchgate.net

| Crystallographic Data for Blebbistatin-Myosin II Complex | |

| PDB ID | 6Z7U. rcsb.org |

| Molecule | Myosin-II motor domain complexed with blebbistatin in a new ADP-release conformation. rcsb.org |

| Method | X-RAY DIFFRACTION. rcsb.org |

| Resolution | 2.58 Å. rcsb.org |

| R-Value Work | 0.200. rcsb.org |

| R-Value Free | 0.231. rcsb.org |

Stereochemical Basis for Differential Myosin II Interaction within the Blebbistatin Series.stemcell.com

The stereochemistry of blebbistatin analogues is a critical determinant of their inhibitory activity. The differential effects of the (R)-(+) and (S)-(-) enantiomers highlight the stereospecific nature of the interaction with the myosin II motor domain.

Comparative Analysis of Myosin II Interaction Profile of (R)-(+)-Blebbistatin O-Benzoate and (S)-(-)-Blebbistatin O-Benzoate.stemcell.comrcsb.org

(S)-(-)-Blebbistatin is the biologically active enantiomer that potently inhibits myosin II ATPase activity. nih.govoup.com In contrast, (R)-(+)-Blebbistatin is considered the inactive enantiomer and is often used as a negative control in experiments. oup.combiocat.com The significant difference in activity between these two stereoisomers underscores the precise geometric requirements for binding to the allosteric pocket.

Influence of the O-Benzoate Moiety on Stereospecificity of Myosin II Binding

The introduction of an O-benzoate group to the blebbistatin scaffold can influence its interaction with the myosin II binding pocket. While the core binding interactions are dictated by the parent molecule's structure, the benzoate (B1203000) moiety can introduce additional steric and electronic interactions. Depending on its orientation, it could either enhance or diminish the binding affinity. The precise impact of the O-benzoate group on the stereospecificity would require detailed structural and computational analysis of the O-benzoate derivatives in complex with myosin II. Such studies would clarify how this modification affects the differential binding of the (R) and (S) enantiomers.

Enzymatic Assays for Myosin II ATPase Activity: Methodological Considerations for Inactive Enantiomers.researchgate.net

When conducting enzymatic assays to measure the myosin II ATPase activity, it is crucial to include the inactive enantiomer, such as (R)-(+)-Blebbistatin, as a negative control. biocat.com This allows researchers to distinguish between specific inhibition of myosin II and any non-specific or off-target effects of the compound. The steady-state ATPase activity is typically determined by measuring the release of inorganic phosphate (Pi) from ATP. nih.gov

Experimental Design for Comprehensive Enzymatic Evaluation of this compound

The experimental design for the enzymatic evaluation of this compound is fundamentally comparative. Its inhibitory potential against non-muscle myosin II ATPase is assessed in parallel with its enantiomer, (S)-(-)-Blebbistatin, which is the biologically active form. This direct comparison allows for a clear determination of the stereochemical requirements for myosin II inhibition.

A standard experimental approach involves the use of a steady-state ATPase assay. This assay measures the rate of ATP hydrolysis by a myosin motor domain construct, typically from rabbit skeletal muscle or a non-muscle source like Dictyostelium discoideum, in the presence of varying concentrations of the inhibitor. The activity of myosin II is quantified by measuring the amount of inorganic phosphate (Pi) released during ATP hydrolysis.

Key components of the experimental setup include:

Myosin II Motor Domain: A soluble, truncated form of the myosin II heavy chain containing the motor domain (S1 fragment) is used as the enzyme source. This fragment retains the full ATPase and actin-binding capabilities of the full-length protein.

Actin: The ATPase activity of myosin II is significantly stimulated by actin. Therefore, assays are often performed in the presence of F-actin to measure actin-activated ATPase activity, which is more physiologically relevant.

ATP: As the substrate for the enzyme, a fixed concentration of ATP is used.

Inhibitor Solutions: Solutions of this compound and (S)-(-)-Blebbistatin are prepared, typically in a solvent like DMSO, and then diluted to the final desired concentrations in the assay buffer.

Assay Buffer: A buffer solution is used to maintain a constant pH and ionic strength, providing optimal conditions for enzymatic activity.

The assay is typically performed in a multi-well plate format to allow for the simultaneous testing of a range of inhibitor concentrations. The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped, and the amount of released phosphate is determined using a colorimetric method, such as the malachite green assay.

The results are then plotted as the percentage of myosin II ATPase activity versus the inhibitor concentration. From this dose-response curve, the half-maximal inhibitory concentration (IC₅₀) value is determined. The IC₅₀ represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Detailed Research Findings

Consistent findings from multiple studies have established that the (R)-(+)-enantiomer of blebbistatin is biologically inactive as a myosin II inhibitor. beilstein-institut.dewikipedia.org In vitro assays have demonstrated that (+)-blebbistatin does not significantly inhibit the ATPase activity of non-muscle myosin IIA, even at concentrations where the (-)-enantiomer shows potent inhibition. beilstein-institut.de For instance, while (S)-(-)-Blebbistatin exhibits an IC₅₀ value of approximately 2 µM against non-muscle myosin IIA, its enantiomer, (+)-blebbistatin, is reported to be inactive. beilstein-institut.de

Biochemical evaluations of a series of D-ring modified polar blebbistatin analogs further confirmed the stereospecificity of the interaction. In these studies, all of the (R)-enantiomers, including the parent (R)-blebbistatin, were found to lack myosin II inhibitory properties in a steady-state ATPase assay that utilized rabbit skeletal muscle myosin II. core.ac.uk This stark difference in activity underscores the critical importance of the stereochemistry at the C3a position for binding to the myosin II active site. Consequently, (R)-(+)-Blebbistatin and its derivatives, such as this compound, are often utilized in research as a negative control to ensure that any observed cellular effects from the (S)-enantiomer are due to specific myosin II inhibition and not off-target or non-specific effects. wikipedia.orgbiocat.com

The lack of inhibitory activity of the (R)-enantiomer is attributed to its inability to form the correct molecular interactions within the allosteric binding pocket of the myosin-ADP-Pi complex. The specific three-dimensional arrangement of the atoms in the (S)-enantiomer allows it to fit snugly into this pocket and stabilize a state that prevents phosphate release, thereby inhibiting the ATPase cycle. The (R)-enantiomer, with its opposite configuration, cannot achieve this complementary fit and therefore does not inhibit the enzyme.

Table 1: Comparative Enzymatic Activity of Blebbistatin Enantiomers against Non-Muscle Myosin IIA

| Compound | Enantiomer | Myosin IIA ATPase Inhibition (IC₅₀) | Activity Status |

| Blebbistatin | (S)-(-) | ~2 µM beilstein-institut.de | Active |

| Blebbistatin | (R)-(+) | Inactive beilstein-institut.de | Inactive |

Table 2: Summary of Myosin II Inhibitory Properties of Blebbistatin Enantiomers

| Enantiomer | Target Enzyme | Assay Type | Key Finding | Reference |

| (R)-enantiomers | Rabbit Skeletal Muscle Myosin II | Steady-State ATPase | Lacked inhibitory properties | core.ac.uk |

| (+)-Blebbistatin | Non-Muscle Myosin IIA | In vitro ATPase Assay | Inactive | beilstein-institut.de |

Compound Names Mentioned in the Article

Prodrug Design and Bioconversion Studies of R + Blebbistatin O Benzoate

General Principles of Prodrug Strategies in Medicinal Chemistry

The prodrug concept, first introduced by Adrien Albert in 1958, involves the design of biologically inactive derivatives of a pharmacologically active parent drug. ewadirect.com These derivatives, or prodrugs, are designed to undergo a chemical or enzymatic transformation within the body to release the active drug. ewadirect.com This strategy is a cornerstone of modern medicinal chemistry, employed to overcome a variety of challenges in drug development. mdpi.com

The primary goals of prodrug design are to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug. ewadirect.com By masking certain functional groups of the parent drug, a prodrug can exhibit enhanced properties such as increased solubility, improved chemical stability, better permeability across biological membranes, and targeted delivery to specific tissues or cells. irjmets.com For example, a prodrug strategy can be used to improve the solubility of a poorly water-soluble drug, thereby enhancing its absorption from the gastrointestinal tract. irjmets.com

A common and well-established approach in prodrug design is the use of ester linkages. acs.org Ester-based prodrugs are frequently synthesized to mask polar functional groups like carboxylic acids, alcohols, and phenols. nih.govacs.org This modification often increases the lipophilicity of the parent drug, which can facilitate its passage through cell membranes. nih.gov Once inside the body, these ester prodrugs are typically hydrolyzed by ubiquitous esterase enzymes, releasing the active drug at the desired site of action. acs.orgscirp.org This enzymatic activation is a key feature, as it can be leveraged to achieve controlled drug release. ewadirect.comacs.org

The versatility of the prodrug approach is highlighted by the fact that approximately 10% of all drugs marketed globally are classified as prodrugs. ewadirect.com Strategies range from simple esters and phosphates to more complex systems like enzyme-activated prodrugs and pH-responsive prodrugs, each tailored to address specific deficiencies of the parent drug molecule. ewadirect.comacs.org

Hypothesis of (R)-(+)-Blebbistatin O-Benzoate as a Prodrug Precursor for Active Myosin II Inhibitors

(R)-(+)-Blebbistatin is known as the inactive enantiomer of blebbistatin, a selective inhibitor of non-muscle myosin II. biocat.comwikipedia.org The active form, (S)-(-)-blebbistatin, potently inhibits the ATPase activity of several myosin II isoforms. selleck.co.jp The design of this compound is hypothesized to be a prodrug strategy aimed at delivering the active inhibitor, (S)-(-)-blebbistatin, or a related active metabolite, following bioconversion.

The core of this hypothesis lies in the ester linkage of the benzoate (B1203000) group to the hydroxyl moiety of (R)-(+)-blebbistatin. google.com This esterification is a classic prodrug approach intended to modify the physicochemical properties of the parent molecule. acs.orgnih.gov It is proposed that this compound, being more lipophilic than its parent compound, may exhibit improved membrane permeability and cellular uptake.

Once inside the biological system, the ester bond is expected to be cleaved by endogenous esterases. acs.orgscirp.org This enzymatic hydrolysis would release the benzoate and the (R)-(+)-blebbistatin core. While (R)-(+)-blebbistatin itself is largely inactive, the bioconversion process could potentially involve stereochemical inversion or further metabolic transformations that yield a pharmacologically active myosin II inhibitor.

A study on the therapeutic effects of (S)-(-)-blebbistatin O-benzoate in a mouse model of atopic dermatitis provides evidence for the prodrug concept. plos.orgnih.gov In this study, the O-benzoate derivative of the active (S)-(-)-enantiomer was used and showed significant efficacy, suggesting that the benzoate ester is indeed cleaved in vivo to release the active drug. plos.orgnih.govnih.gov This lends strong support to the general hypothesis that O-benzoate derivatives of blebbistatin can function as effective prodrugs.

In Vitro Bioconversion Assays and Metabolite Identification

To investigate the bioconversion of blebbistatin derivatives, in vitro assays are crucial. These assays typically utilize cellular and subcellular systems that mimic the metabolic environment of the body. Common in vitro models for studying the metabolism of ester prodrugs include liver microsomes and hepatocytes. scirp.org Liver microsomes are rich in cytochrome P450 enzymes, which are key players in drug metabolism, while hepatocytes provide a more complete picture of hepatic metabolism. scirp.orgresearchgate.net

The bioconversion of this compound would be monitored by incubating the compound with these in vitro systems. The primary reaction expected is the hydrolysis of the ester bond, catalyzed by esterase enzymes present in these preparations. scirp.org The progress of this reaction can be tracked over time by measuring the disappearance of the parent compound and the appearance of its metabolites.

For metabolite identification, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique. researchgate.net This method allows for the separation of the parent compound from its metabolites based on their physicochemical properties and provides information about their molecular weights and structures. In the case of blebbistatin and its derivatives, studies have shown that they are extensively metabolized, forming several products. researchgate.net

For instance, pharmacokinetic analysis of blebbistatin in rat hepatocytes has revealed that the compound undergoes hydroxylation and reduction of the keto group on the B-ring. researchgate.net Similar metabolic pathways could be anticipated for this compound following the initial ester hydrolysis. The identification of these metabolites is essential for understanding the complete metabolic fate of the prodrug and for determining which, if any, of the resulting compounds are responsible for the observed pharmacological activity.

Enzymatic Mechanisms of Ester Hydrolysis and Benzoate Release in Biological Systems

The enzymatic hydrolysis of the ester bond in this compound is the key step in its activation as a prodrug. This reaction is primarily catalyzed by a diverse group of enzymes known as esterases, which are widely distributed throughout the body. acs.orgresearchgate.net Carboxylesterases, in particular, are abundant in tissues like the liver and intestine and play a significant role in the metabolism and activation of ester-containing prodrugs. scirp.org

Esterases belong to the α/β-hydrolase fold family of enzymes and typically possess a catalytic triad (B1167595) of amino acid residues in their active site, often consisting of serine, histidine, and an acidic residue (aspartate or glutamate). researchgate.net The hydrolysis of an ester by a serine-based esterase proceeds via a two-step mechanism involving an acyl-enzyme intermediate.

In the first step, the serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester in this compound. This is facilitated by the histidine residue, which acts as a general base to deprotonate the serine. This nucleophilic attack results in the formation of a tetrahedral intermediate, which then collapses, leading to the release of the alcohol portion of the ester (the blebbistatin core) and the formation of an acyl-enzyme intermediate where the benzoate group is covalently attached to the serine residue.

In the second step, a water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. Again, the histidine residue facilitates this by acting as a general base, activating the water molecule. This leads to the formation of another tetrahedral intermediate, which subsequently collapses, releasing the carboxylic acid (benzoic acid) and regenerating the free enzyme.

The efficiency of this hydrolysis can be influenced by the structure of both the alcohol and the carboxylic acid moieties of the ester. researchgate.net While much research has focused on the influence of the carboxyl moiety, the structure of the alcohol part also plays a role in the susceptibility of the ester to enzymatic cleavage. researchgate.net

Comparative Prodrug Potential and Bioreversibility of (R)-(+)- and (S)-(-)-Blebbistatin O-Benzoate Derivatives

The prodrug potential and bioreversibility of the (R)-(+)- and (S)-(-)-enantiomers of blebbistatin O-benzoate are expected to differ due to the stereospecific nature of enzyme-substrate interactions. Blebbistatin itself is a chiral molecule, and its inhibitory activity on myosin II is highly specific to the (S)-(-) enantiomer. malnalab.hu The (R)-(+) enantiomer is considered the inactive form, exhibiting minimal inhibition of myosin II ATPase activity. wikipedia.org

This enantioselectivity likely extends to the enzymatic hydrolysis of their respective O-benzoate derivatives. The esterases responsible for cleaving the benzoate group may exhibit a preference for one enantiomer over the other. This could result in different rates of hydrolysis for this compound and (S)-(-)-Blebbistatin O-Benzoate. Such stereoselectivity in prodrug activation has been observed for other chiral drugs.

A study investigating the therapeutic effects of (S)-(-)-blebbistatin O-benzoate in a mouse model of atopic dermatitis demonstrated its efficacy, suggesting that it is effectively converted to the active (S)-(-)-blebbistatin in vivo. plos.orgnih.gov The study reported that treatment with (S)-(-)-blebbistatin O-benzoate significantly reduced dermatitis scores and serum IgE levels. plos.orgnih.gov While a direct comparative study on the bioconversion rates of the two enantiomers of blebbistatin O-benzoate was not found, the demonstrated in vivo activity of the (S)-(-) derivative supports its potential as a prodrug.

The bioreversibility of the esterification process is generally considered to be negligible in vivo. The hydrolysis of the ester bond to release the parent drug and the promoiety (benzoate) is typically an irreversible process under physiological conditions. The primary focus of the prodrug strategy is the efficient and controlled release of the active drug, not the reformation of the prodrug from its metabolites.

Structure Activity Relationship Sar and Structural Modification Studies of Blebbistatin Scaffolds

Rational Design and Synthesis of Novel (R)-(+)-Blebbistatin O-Benzoate Analogues

The rational design of novel blebbistatin analogues, including those with an O-benzoate moiety, is predicated on the established binding mode of the parent compound in the hydrophobic pocket of the myosin II motor domain. The synthesis of blebbistatin derivatives often involves modification of the core tricyclic structure. While specific synthetic schemes for a broad range of this compound analogues are not extensively detailed in publicly available literature, the synthesis of the parent (S)-(-)-blebbistatin O-benzoate has been reported. This suggests that the synthesis of the (R)-(+) enantiomer would likely follow a similar esterification protocol starting from (R)-(+)-blebbistatin.

The introduction of a benzoate (B1203000) group at the C4 hydroxyl position of blebbistatin is a key modification. The rationale for such a modification could be to explore the effects of a bulky, aromatic ester on the interaction with the myosin binding pocket, potentially altering the compound's affinity, selectivity, or pharmacokinetic properties. The design of further analogues would systematically vary the substituents on the benzoate ring to probe electronic and steric effects.

Positional and Substituent Effects of Benzoylation on Myosin II Modulation (or lack thereof)

The position of the benzoyl group on the blebbistatin scaffold is critical. Esterification occurs at the C4 hydroxyl group, a position known to be crucial for the inhibitory activity of blebbistatin. The stereochemistry at this position dictates the biological activity, with the (S)-(-) enantiomer being the potent inhibitor of myosin II, while the (R)-(+) enantiomer is largely inactive. Therefore, it is anticipated that this compound would exhibit significantly lower or no inhibitory activity against myosin II.

Impact of C-Ring and D-Ring Modifications on Stereospecificity and Myosin II Interaction

Modifications to the C-ring and D-ring of the blebbistatin scaffold have been explored to understand their impact on activity and specificity.

C-Ring Modifications: The C-ring of blebbistatin is integral to its interaction with the myosin binding pocket. Studies on the parent blebbistatin have shown that even minor modifications to the C-ring can lead to a significant decrease or complete loss of inhibitory activity biorxiv.org. This suggests that the structural integrity of this ring is paramount for effective binding. For this compound analogues, it is highly probable that any modification to the C-ring would further diminish any residual activity, given that the parent (R)-(+)-blebbistatin is already considered inactive.

D-Ring Modifications: The D-ring (the N-phenyl group) of blebbistatin is more amenable to modification. This part of the molecule protrudes from the binding pocket, and alterations here are generally better tolerated than on other parts of the scaffold. Modifications to the D-ring have been utilized to improve the physicochemical properties of blebbistatin, such as solubility and photostability. In the context of this compound, D-ring modifications would likely serve a similar purpose of fine-tuning properties, although they are not expected to confer significant myosin II inhibitory activity due to the inherent inactivity of the (R)-(+) stereoisomer.

The stereospecificity of the interaction between blebbistatin and myosin II is well-established. The (S)-enantiomer's hydroxyl group forms a critical hydrogen bond within the binding pocket, an interaction that is absent with the (R)-enantiomer. The introduction of a benzoate group in this compound would not alter this fundamental stereochemical determinant of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches to Predict SAR

However, specific QSAR models or extensive computational studies focused on predicting the SAR of a series of this compound analogues are not described in the current body of scientific literature. Such studies would be challenging given the expected low activity of this class of compounds against myosin II. Any computational efforts would likely focus on the active (S)-(-) enantiomer and its derivatives to guide the design of more potent inhibitors.

Utility of R + Blebbistatin O Benzoate in Cellular and Molecular Biology Research: Comparative and Control Studies

Application as an Inactive Stereoisomer Control in Myosin II-Dependent Biological Processes

(R)-(+)-Blebbistatin O-Benzoate, a derivative of (R)-(+)-Blebbistatin, serves a critical function in cellular and molecular biology as an inactive stereoisomer control. biocat.com The inhibitory effect of blebbistatin on non-muscle myosin II is stereospecific, with the (S)-(-) enantiomer being the active form that inhibits the ATPase activity of myosin II. tocris.comresearchgate.net In contrast, the (R)-(+) enantiomer is considered inactive. rndsystems.com This makes (R)-(+)-Blebbistatin and its derivatives like the O-benzoate ester invaluable tools for ensuring that the observed biological effects in an experiment are specifically due to the inhibition of myosin II and not from other, off-target interactions of the chemical scaffold.

In research, (R)-(+)-Blebbistatin is used as a negative control alongside its active (S)-(-) counterpart. biocat.com For instance, in studies of intercellular communication in corneal endothelial cells, the active (-)-blebbistatin (B1667133) was shown to prevent thrombin-induced inhibition of Ca2+ wave propagation. arvojournals.org The application of the inactive enantiomer, (+)-blebbistatin, under the same conditions had no significant influence on the cellular processes, confirming that the observed effects were mediated by myosin II inhibition. arvojournals.org Similarly, research on the formation of cell-cell junctions in endothelial cells demonstrated that while the active (-)-blebbistatin dramatically reduced the formation of cellular bridges and VE-cadherin recruitment, the inactive (+)-blebbistatin used as a control did not impede these processes. nih.gov This rigorous use of an inactive control compound is essential for validating the specificity of the inhibitor and the role of myosin II in the process under investigation.

Deciphering Stereospecificity in Cellular Processes Regulated by Myosin II, Utilizing Enantiomeric Pairs

The use of enantiomeric pairs of blebbistatin, the active (S)-(-) form and the inactive (R)-(+) form, is fundamental to deciphering the stereospecific nature of myosin II's role in various cellular activities. researchgate.net The drug exhibits clear stereospecificity; the (-) isoform is the active compound that inhibits myosin II ATPase activity, while the (+) isoform has no effect on the ATPase activities of various types of myosin II. researchgate.netphysiology.org This distinction allows researchers to dissect complex cellular events such as cytokinesis, cell migration, and contraction. biocat.comtocris.com

By comparing the effects of both enantiomers, scientists can confidently attribute a cellular response to the specific inhibition of myosin II. For example, studies have shown that (-)-blebbistatin inhibits the contraction of the cleavage furrow during cell division, disrupts directed cell migration, and blocks cell blebbing. biocat.comtocris.com When the same experiments are performed with (+)-blebbistatin and no such effects are observed, it provides strong evidence that these processes are dependent on myosin II activity. arvojournals.org This comparative approach was critical in demonstrating that myosin II-mediated contractility is central to the thrombin-induced inhibition of intercellular communication via gap junctions and hemichannels. arvojournals.org The active enantiomer prevented this inhibition, whereas the inactive enantiomer did not, thereby clarifying the specific molecular mechanism. arvojournals.org

Advanced Imaging Techniques for Observing Cellular Dynamics with Stereoselective Probes and Control Compounds

Advanced live-cell imaging techniques are powerful tools for visualizing the dynamic cellular processes regulated by myosin II. When combined with stereoselective inhibitors like blebbistatin and their inactive controls, these methods provide profound insights into cytoskeletal dynamics. Techniques such as fluorescence recovery after photobleaching (FRAP) and confocal microscopy allow for the real-time observation of events like intercellular communication and the assembly of the contractile ring. arvojournals.org

For instance, live-cell imaging of neurons treated with blebbistatin revealed rapid increases in the elongation of minor processes, suggesting that myosin II activity normally constrains their growth. nih.gov The reversibility of blebbistatin's effects is also a key feature studied with imaging; after washing out the drug, the recovery of cellular structures like stress fibers can be observed. researchgate.net In such experiments, the use of this compound as a control would be crucial to demonstrate that the observed dynamic changes in the cytoskeleton are a direct consequence of myosin II inhibition by the (S)-(-) enantiomer, and not an artifact of the imaging process or a non-specific effect of the compound. arvojournals.orgnih.gov The use of fluorescently tagged proteins, such as GFP-myosin regulatory light chain (MRLC), in conjunction with these inhibitors allows for the direct visualization of the inhibitor's effect on the localization and dynamics of myosin II itself. researchgate.net

Implications for Understanding Off-Target Interactions and Selectivity in Blebbistatin Analogue Studies

While blebbistatin is a highly selective inhibitor of myosin II, it possesses several properties that can complicate its use in research, including photolability, cytotoxicity, and low water solubility. researchgate.netresearchgate.netgoogle.com These limitations can lead to experimental artifacts, such as fluorescent precipitates that interfere with imaging readouts, potentially masking myosin-specific effects. researchgate.net This has spurred the development of numerous blebbistatin analogues in an effort to create superior research tools with improved physicochemical properties. researchgate.net

In this context, the study of inactive enantiomers like this compound is critically important. It helps establish a baseline for any non-specific or off-target effects of the blebbistatin chemical scaffold. When a new analogue is synthesized, comparing the activity of its (S)-(-) and (R)-(+) enantiomers is essential for confirming that any enhanced potency or improved property has not come at the cost of reduced selectivity. If the (R)-(+) enantiomer of a new analogue shows biological activity that is absent in the parent (R)-(+)-blebbistatin, it would suggest the introduction of new, off-target interactions. Therefore, the rigorous use of inactive stereoisomers as controls is fundamental to the development and validation of more selective and effective myosin II inhibitors for research and potential therapeutic applications.

Comparative Properties of Blebbistatin Enantiomers

| Property | (S)-(-)-Blebbistatin | (R)-(+)-Blebbistatin | This compound |

| Myosin II Inhibition | Active inhibitor of ATPase activity. tocris.com | Inactive enantiomer, used as a negative control. rndsystems.com | Derivative of the inactive enantiomer. biocat.com |

| Effect on Cytokinesis | Inhibits cleavage furrow contraction. tocris.com | No significant effect. arvojournals.org | Expected to have no significant effect. |

| Effect on Cell Migration | Disrupts directed cell migration. tocris.com | No significant effect. arvojournals.org | Expected to have no significant effect. |

| CAS Number | 856925-71-8 tocris.com | 1177356-70-5 rndsystems.com | 1217635-67-0 biocat.com |

| Molecular Formula | C₁₈H₁₆N₂O₂ tocris.com | C₁₈H₁₆N₂O₂ rndsystems.com | C₂₅H₂₀N₂O₃ biocat.com |

| Molecular Weight | 292.34 tocris.com | 292.34 rndsystems.com | 396.44 biocat.com |

Advanced Methodologies and Analytical Techniques for Research on R + Blebbistatin O Benzoate

Chiral Separation and Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

The biological activity of blebbistatin and its derivatives is highly dependent on their stereochemistry, with the (S)-enantiomer being the potent inhibitor of myosin II, while the (R)-enantiomer serves as an inactive control. biocat.com Therefore, precise methods for separating these enantiomers and determining enantiomeric purity are paramount.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation of blebbistatin enantiomers and their derivatives. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are commonly employed for the efficient separation of blebbistatin derivatives. researchgate.net The choice of CSP is critical as the D-ring substitutions on the blebbistatin structure can significantly affect the chiral separation. researchgate.netresearchgate.net

Mobile Phases: The mobile phase composition, which can be either normal-phase (e.g., n-hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), also plays a key role in achieving optimal separation. researchgate.netwiley-vch.de The order of elution of the enantiomers is generally independent of the mobile phase but is determined by the interaction with the CSP. researchgate.netresearchgate.net

Enantiomeric Excess (ee) Determination: Chiral HPLC is used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. nih.gov This is crucial for ensuring that the biological effects observed are attributable to the desired enantiomer. For instance, after synthesis, the ee of blebbistatin can be determined by chiral-phase HPLC analysis, and recrystallization can be used to achieve a high ee of over 99%. wiley-vch.de

Ex vivo studies have been conducted to assess the potential for racemization of blebbistatin derivatives in biological tissues. For example, (S)-(–)-4-aminoblebbistatin was found not to convert to its inactive enantiomer in rat blood and brain tissues, confirming its stability for in vitro and in vivo studies. researchgate.net

| Analytical Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Application |

| Chiral HPLC | Daicel Chiralpak AD | Acetonitrile/Water (50:50) | Separation of blebbistatin enantiomers. wiley-vch.de |

| Chiral HPLC | Lux cellulose-1 | n-hexane-MeOH-DEA (90:10:0.1) | Separation of blebbistatin and its D-ring derivatives. researchgate.net |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-phase or Reversed-phase | Efficient separation of enantiomeric blebbistatin derivatives. researchgate.net |

Advanced Spectroscopic Techniques for Molecular Confirmation and Ligand-Protein Interaction Studies (e.g., NMR, CD)

Advanced spectroscopic techniques are indispensable for the structural elucidation of (R)-(+)-Blebbistatin O-Benzoate and for studying its interaction with target proteins like myosin.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the chemical structure of newly synthesized blebbistatin analogues. mmu.ac.uk Techniques such as 1H-NMR and 13C-NMR provide detailed information about the molecular framework. nih.gov Quantitative 1H-NMR (q1H-NMR) has been used to measure the biocatalytic activity of whole cells expressing enzymes that can metabolize benzoate (B1203000) derivatives, a process that could be applied to study the biotransformation of this compound. nih.gov Furthermore, 7Li NMR has been used to analyze the lithium enolates of quinolone precursors in the synthesis of blebbistatin analogues, providing insights into the reaction mechanism. nih.gov

Circular Dichroism (CD) Spectroscopy is particularly useful for investigating ligand-protein interactions. springernature.com Far-UV CD (178–260 nm) provides information about the secondary structure of a protein, and changes in the CD spectrum upon ligand binding can indicate conformational changes. springernature.comrsc.org Near-UV CD (260–350 nm) is sensitive to the environment of aromatic amino acid side chains and can also detect changes upon the formation of a protein-ligand complex. springernature.com This technique can be applied to study the interaction of this compound with myosin, revealing how the binding of the ligand might alter the protein's conformation. nih.gov

| Spectroscopic Technique | Application | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of blebbistatin analogues. mmu.ac.uk | Detailed molecular structure, confirmation of synthesis. nih.gov |

| Quantitative 1H-NMR (q1H-NMR) | Monitoring biocatalytic transformations. nih.gov | Substrate consumption and metabolite formation rates. nih.gov |

| Circular Dichroism (CD) | Studying ligand-protein interactions. springernature.com | Conformational changes in the protein upon ligand binding. springernature.comnih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification in Bioconversion Pathways

Understanding the metabolic fate of this compound is crucial for its development as a research tool. High-resolution mass spectrometry (HRMS) is a key technology for identifying metabolites formed through bioconversion pathways.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is the first step in identifying potential metabolites. The main challenge in metabolite identification is often distinguishing between isomers, which have the same molecular formula and thus the same exact mass. nih.gov This is typically addressed by coupling liquid chromatography (LC) with mass spectrometry (LC-MS), which separates isomers before they enter the mass spectrometer. nih.govnih.gov

Metabolite Profiling: Techniques like LC-MS/MS can be used for comprehensive metabolomic profiling to identify a wide range of metabolites in a biological sample. nih.gov

Pathway Elucidation: By identifying the structures of metabolites, it is possible to reconstruct the biotransformation pathways. For example, the metabolism of related compounds like clonazepam involves nitro-reduction and N-acetylation, catalyzed by cytochrome P450 enzymes. researchgate.net Similar pathways could potentially be involved in the metabolism of blebbistatin derivatives. Photoreactive derivatives of blebbistatin have been used in "target fishing" experiments where they are crosslinked to proteins in cell lysates, and the protein-ligand conjugates are then identified by mass spectrometry. researchgate.net

| Mass Spectrometry Technique | Application | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition of metabolites. nih.gov | High mass accuracy (typically < 5 ppm deviation). nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of isomeric metabolites. nih.govnih.gov | Combines chromatographic separation with mass analysis. |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization of metabolites. nih.gov | Provides fragmentation patterns for structural elucidation. |

| Photoaffinity Labeling with MS | Identification of protein targets. researchgate.net | Covalently links the ligand to its binding partners for identification. |

High-Throughput Screening Platforms for Evaluation of Blebbistatin Derivatives and Prodrugs

High-throughput screening (HTS) platforms are essential for the rapid evaluation of large libraries of blebbistatin derivatives and prodrugs to identify compounds with improved properties. researchgate.net These platforms enable the automated testing of thousands of compounds for various biological activities.

Screening for Cytokinesis Inhibitors: Cell-based assays are used to screen for novel inhibitors of cytokinesis. biorxiv.org These assays are often designed to be simple, robust, and compatible with HTS formats (e.g., 96- or 384-well plates). biorxiv.orgnih.gov They can identify potent inhibitors regardless of their specific molecular target. biorxiv.org

Evaluation of Myosin II Inhibition: An NADH-coupled ATPase assay has been adapted for a 384-well microplate format to enable semi-high-throughput screening of small molecule myosin inhibitors. jove.com This assay measures the rate of ATP hydrolysis by myosin, and its inhibition by compounds like blebbistatin derivatives. jove.com

Organoid-Based Screening: HTS platforms are increasingly using organoids, which are three-dimensional cell cultures that mimic the structure and function of organs. google.com These platforms can be used to test the effects of therapeutic compound candidates on complex biological processes in a more physiologically relevant context. google.com For example, blebbistatin was identified as a specific activator of cystogenesis in a kidney organoid model using an HTS platform. google.com

Prodrug Activation: HTS can also be used to evaluate the activation of prodrugs, such as photocleavable prodrugs that release the active compound upon light irradiation. iastate.eduresearchgate.net

| Screening Platform | Application | Throughput | Example |

| Cell-Based Cytokinesis Assay | Discovery of new cytokinesis inhibitors. biorxiv.org | Semi-high to high | 96-well or 384-well plate format. biorxiv.orgnih.gov |

| NADH-Coupled ATPase Assay | Screening for myosin II inhibitors. jove.com | Semi-high | 384-well microplate format. jove.com |

| Organoid Screening Platform | Testing effects of compounds in a 3D cell culture model. google.com | High | Automated liquid handling for screening large compound libraries. google.com |

| Mechanobiology Platform | Screening for effects of drug-topography combinations. nih.gov | High | 96-well plate format with nanotopographies. nih.gov |

Future Research Directions and Translational Perspectives for Blebbistatin Derivatives

Development of Next-Generation Myosin II Chemical Probes with Enhanced Specificity and Physicochemical Properties

The quest for more refined molecular tools to study myosin II continues to drive the development of next-generation chemical probes. The limitations of the parent compound, blebbistatin, including its poor water solubility, cytotoxicity, and phototoxicity, have been a significant motivation for these efforts. wikipedia.orgfrontiersin.orgresearchgate.net

Researchers are focused on creating derivatives with improved characteristics. For instance, the development of para-nitroblebbistatin and para-aminoblebbistatin addressed the issue of photostability and cytotoxicity. wikipedia.org Another derivative, (S)-nitroblebbistatin, was designed to reduce fluorescence and increase photostability, although it exhibited a lower affinity for myosin II. wikipedia.org

The overarching goal is to synthesize probes that offer high specificity for different myosin II isoforms, coupled with enhanced solubility and reduced off-target effects. This will enable more precise investigations into the distinct functions of each isoform in both normal physiology and disease states. The development of such probes is crucial for their use in sophisticated biological models and as potential leads for therapeutic agents. frontiersin.org The ideal chemical probe would be highly selective, potent, water-soluble, and stable, allowing for its application in a wide range of in vitro and in vivo studies without the confounding factors associated with the original blebbistatin molecule. mdpi.com

Elucidating Novel Biological Roles for Stereoisomeric Blebbistatin Derivatives Beyond Canonical Myosin II Inhibition

While the primary action of blebbistatin and its derivatives is the inhibition of myosin II, emerging research suggests that these compounds may have other biological activities. The stereoisomers of blebbistatin, in particular, present an interesting area of investigation. For example, (R)-(+)-Blebbistatin is often used as a negative control for the active (S)-(-)-Blebbistatin, as it is a much less potent inhibitor of non-muscle myosin II. biocat.comcaltagmedsystems.co.uk

Recent studies have begun to explore the potential for these stereoisomers to have their own unique biological effects, independent of their interaction with myosin II. For instance, a study on (S)-(-)-blebbistatin O-benzoate, a derivative of the active enantiomer, showed its potential to improve atopic dermatitis symptoms in mice. nih.gov This effect was attributed to the upregulation of epidermal barrier function and the inhibition of type 2 alarmin cytokine induction, suggesting a mechanism that may extend beyond simple myosin II inhibition. nih.gov Further research into the specific interactions of different stereoisomeric derivatives with other cellular targets could uncover novel therapeutic applications for these compounds.

Rational Design of Stereoselective Prodrugs for Targeted Myosin II Modulation

The development of prodrugs represents a promising strategy to overcome the limitations of blebbistatin and its derivatives, such as poor bioavailability and off-target toxicity. frontiersin.org A prodrug is an inactive compound that is converted into an active drug within the body. This approach allows for targeted delivery and controlled release of the active agent, potentially enhancing its therapeutic efficacy while minimizing side effects. researchgate.netresearchgate.net

The rational design of stereoselective prodrugs of blebbistatin derivatives is a key area of future research. By creating prodrugs of specific stereoisomers, it may be possible to selectively target myosin II in particular tissues or cell types. For example, a prodrug could be designed to be activated by enzymes that are overexpressed in cancer cells, leading to the localized release of the active myosin II inhibitor and subsequent disruption of tumor cell migration and invasion. frontiersin.org

A recent study highlighted the potential of a derivative, (S)-(-)-blebbistatin O-benzoate, in an atopic dermatitis model, demonstrating the therapeutic possibilities of modified blebbistatins. nih.gov This underscores the importance of designing prodrugs that can effectively deliver the active compound to the target site. The success of such strategies will depend on a deep understanding of the metabolic pathways involved in prodrug activation and the specific characteristics of the target tissue.

Addressing Key Research Gaps in Blebbistatin Stereochemistry, Mechanism, and Derivatization Strategies

Despite the progress made in developing blebbistatin derivatives, several key research gaps remain. A more thorough understanding of the structure-activity relationship of the blebbistatin scaffold is needed to guide the synthesis of more potent and selective analogs. researchgate.net The precise molecular determinants of blebbistatin's specificity for different myosin II isoforms are not fully understood. researchgate.net

Further investigation into the absolute stereochemistry of blebbistatin and its analogs is also crucial. The synthesis and X-ray crystal structure analysis of a bromine-containing analog were instrumental in determining the S configuration of the active (-)-blebbistatin (B1667133). researchgate.net Similar detailed stereochemical analyses of new derivatives will be essential for understanding their interactions with myosin II.

Q & A

What is the mechanism of action of (R)-(+)-Blebbistatin O-Benzoate in inhibiting non-muscle myosin II, and how can this specificity be validated experimentally?

This compound selectively inhibits non-muscle myosin II ATPase activity by stabilizing the myosin head in a post-rigor state, preventing actin binding. To validate specificity, researchers should:

- Perform competitive binding assays using purified myosin II isoforms.

- Compare inhibition kinetics (IC50) across myosin isoforms (e.g., skeletal vs. non-muscle) to confirm selectivity.

- Use fluorescence polarization assays to monitor structural changes in myosin upon inhibitor binding .

How should researchers design in vitro experiments to assess the compound’s impact on cytoskeletal dynamics?

Critical considerations include:

- Cell line selection : Use adherent cell lines (e.g., HeLa) with high non-muscle myosin II activity.

- Concentration gradients : Test 1–50 µM ranges, accounting for solubility in DMSO or ethanol (≤0.1% v/v).

- Controls : Include vehicle-only and inactive enantiomer (S)-(-)-Blebbistatin O-Benzoate to isolate stereospecific effects.

- Imaging : Employ live-cell fluorescence microscopy with actin markers (e.g., phalloidin) to visualize cytoskeletal changes .

How can discrepancies in reported IC50 values for this compound across studies be resolved?

Discrepancies often arise from:

- Assay conditions : Variations in pH, ionic strength, or ATP concentrations alter myosin ATPase activity. Standardize buffers (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl).

- Solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid denaturation artifacts.

- Purity verification : Use chiral HPLC (>99% enantiomeric purity) and NMR to confirm compound integrity .

What synthetic routes and analytical methods are recommended for producing high-purity this compound?

Established methods include:

- Chiral resolution : Separation of racemic Blebbistatin via chiral column chromatography (e.g., Chiralpak AD-H).

- Derivatization : O-benzoate esterification under anhydrous conditions.

- Characterization :

What strategies are effective for evaluating the therapeutic potential of this compound in novel disease models?

- Animal models : Adapt protocols from (S)-(-)-enantiomer studies (e.g., NC/Nga mouse atopic dermatitis models) but validate stereospecific efficacy via histopathology and cytokine profiling.

- Pharmacokinetics : Conduct bioavailability studies (oral vs. intravenous) with LC-MS quantification in plasma.

- Pathway analysis : Use RNA-seq to identify downstream targets (e.g., PI3K/Akt) in treated vs. control tissues .

What safety protocols are essential for handling this compound in the lab?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Disposal : Incinerate waste via EPA-approved facilities to prevent environmental release.

- Storage : Keep at -20°C in airtight, light-protected containers .

How does storage stability impact experimental outcomes, and how can it be systematically tested?

- Stability factors : Light, temperature, and solvent choice (e.g., DMSO vs. ethanol).

- Testing protocol :

What advanced techniques elucidate molecular interactions between this compound and myosin II?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。